N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a 2,4-dimethylphenyl group and a fluorobenzamide moiety
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-11-7-8-13(12(2)9-11)16-10-23-18(20-16)21-17(22)14-5-3-4-6-15(14)19/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACVTAUJPIEJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Substitution with 2,4-Dimethylphenyl Group: The thiazole ring is then substituted with a 2,4-dimethylphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Fluorobenzamide Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but lacks the thiazole and fluorobenzamide moieties.
N-(2,4-dimethylphenyl)-N’-methylformamidine: Contains the 2,4-dimethylphenyl group and a formamidine moiety.
Uniqueness: N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is unique due to the presence of both the thiazole ring and the fluorobenzamide group, which confer specific chemical and biological properties.
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